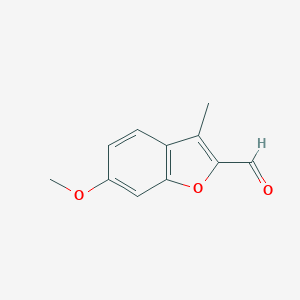

6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

Description

Properties

IUPAC Name |

6-methoxy-3-methyl-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-9-4-3-8(13-2)5-10(9)14-11(7)6-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYPXGKPVZYIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345548 | |

| Record name | 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10410-28-3 | |

| Record name | 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive overview of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde, a heterocyclic compound of significant interest to the scientific community. The benzofuran scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] This guide delves into the specific attributes of this compound, detailing its physicochemical properties, a robust and mechanistically sound synthesis protocol via the Vilsmeier-Haack reaction, and its potential as a versatile building block for drug discovery and development. The presence of a reactive carbaldehyde group at the 2-position offers a strategic anchor for synthetic diversification, enabling the exploration of structure-activity relationships (SAR) for various therapeutic targets, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5]

The Benzofuran Scaffold: A Cornerstone of Medicinal Chemistry

The benzofuran motif, consisting of a furan ring fused to a benzene ring, is a cornerstone in the design of pharmacologically active molecules.[6] Its structural rigidity, electronic properties, and ability to participate in various intermolecular interactions make it an ideal scaffold for engaging with biological targets.[4] This has led to the development of numerous benzofuran-containing drugs with diverse therapeutic applications, from the antiarrhythmic agent Amiodarone to the uricosuric drug Benzbromarone.[7][8]

The broad biological profile of the benzofuran class is remarkable, with derivatives reported to possess potent activities, including:

-

Cholinesterase Inhibition (for Alzheimer's Disease)[4]

Given this extensive history, this compound represents a strategically substituted intermediate, poised for elaboration into novel therapeutic candidates.

Physicochemical and Structural Profile

The fundamental identity and properties of this compound are crucial for its application in a research setting.

Caption: 2D structure of this compound.

Key Properties

The following table summarizes the essential physicochemical data for the title compound, compiled from authoritative chemical databases.[11][12]

| Property | Value | Reference |

| IUPAC Name | This compound | [11] |

| CAS Number | 10410-28-3 | [11][12] |

| Molecular Formula | C₁₁H₁₀O₃ | [11][12] |

| Molecular Weight | 190.19 g/mol | [11] |

| Canonical SMILES | CC1=C(OC2=C1C=CC(=C2)OC)C=O | [11] |

| XLogP3 (Lipophilicity) | 2.5 | [11] |

| Hydrogen Bond Donors | 0 | [11] |

| Hydrogen Bond Acceptors | 3 | [11] |

Safety and Handling

As a laboratory chemical, proper handling is paramount. The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[12]

-

H315: Causes skin irritation.[12]

-

H319: Causes serious eye irritation.[12]

-

H335: May cause respiratory irritation.[12]

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Mechanistic Insights: The Vilsmeier-Haack Reaction

The most efficient and widely adopted method for introducing a formyl group at the electron-rich C2 position of a benzofuran is the Vilsmeier-Haack reaction.[13] This reaction provides a direct and high-yielding pathway to the target aldehyde.

Reaction Mechanism

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃), a strong Lewis acid, activates the carbonyl oxygen of N,N-dimethylformamide (DMF). A subsequent chloride displacement results in the formation of the highly electrophilic N,N-dimethyl-chloromethyleneiminium salt, commonly known as the Vilsmeier reagent.[14]

-

Electrophilic Aromatic Substitution: The electron-rich benzofuran ring attacks the electrophilic carbon of the Vilsmeier reagent, preferentially at the C2 position. This forms a resonance-stabilized cationic intermediate.

-

Hydrolysis: The resulting iminium salt is stable until an aqueous workup, during which it is readily hydrolyzed to yield the final carbaldehyde product.[14]

Caption: Mechanism of the Vilsmeier-Haack formylation of a benzofuran substrate.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and explanations for each critical step. The starting material is 6-methoxy-3-methyl-1-benzofuran.

Materials and Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Ice-water bath

-

6-methoxy-3-methyl-1-benzofuran

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried three-necked flask under an inert atmosphere, add anhydrous DMF (1.5 eq) to anhydrous DCE. Cool the solution to 0 °C using an ice bath.

-

Causality: Anhydrous conditions are essential to prevent premature quenching of the POCl₃ and the Vilsmeier reagent. Cooling is critical to control the highly exothermic reaction between DMF and POCl₃.[14]

-

-

Reagent Formation: Add POCl₃ (1.2 eq) dropwise to the stirred DMF solution via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A thick, white precipitate of the Vilsmeier reagent should form.

-

Substrate Addition: Dissolve 6-methoxy-3-methyl-1-benzofuran (1.0 eq) in a minimal amount of anhydrous DCE and add it dropwise to the Vilsmeier reagent suspension at 0 °C.

-

Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Causality: Heating provides the necessary activation energy for the electrophilic substitution, which is often sluggish at room temperature.

-

-

Quenching and Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

-

Causality: This step serves two purposes: it quenches any remaining reactive reagents and hydrolyzes the iminium salt intermediate to the desired aldehyde. The addition of a base neutralizes the acidic reaction mixture.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Spectroscopic Characterization

Unambiguous structural confirmation of the synthesized product is achieved through a combination of standard spectroscopic techniques. The expected data, based on the compound's structure and literature for analogous compounds, are as follows[15]:

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, MHz) | δ ~10.0 (s, 1H, -CHO), δ ~7.5-6.9 (m, 3H, Ar-H), δ ~3.85 (s, 3H, -OCH₃), δ ~2.5 (s, 3H, -CH₃). The aromatic protons will exhibit a specific splitting pattern corresponding to the 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR (CDCl₃, MHz) | δ >180 (C=O), δ ~160-110 (Aromatic & Furan carbons), δ ~55 (-OCH₃), δ ~10 (-CH₃). |

| Mass Spec. (EI-MS) | Molecular Ion (M⁺) peak at m/z = 190. Key fragmentation patterns would include the loss of -H (m/z 189) and -CHO (m/z 161).[11] |

| Infrared (IR, cm⁻¹) | Strong C=O stretch characteristic of an aromatic aldehyde around 1670-1690 cm⁻¹. C-O stretches for the ether and furan ring around 1250 and 1050 cm⁻¹. |

Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile platform for medicinal chemistry. The C2-carbaldehyde is not merely a final product but a reactive handle for extensive synthetic elaboration.

Key Synthetic Transformations:

-

Reductive Amination: To generate a diverse library of secondary and tertiary amines.

-

Wittig/Horner-Wadsworth-Emmons Reactions: To form alkenes, extending conjugation and providing access to new chemical space.

-

Oxidation: To form the corresponding carboxylic acid, a common pharmacophore and handle for amide coupling.

-

Reduction: To form the primary alcohol, which can be further derivatized.

-

Condensation Reactions: To form Schiff bases (imines), oximes, and hydrazones, which are themselves classes of biologically active molecules.

This synthetic versatility allows for a systematic exploration of the structure-activity relationship (SAR) to optimize a lead compound for a specific biological target.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsdr.org [ijsdr.org]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. This compound | C11H10O3 | CID 605428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 6-Methoxy-3-methyl-benzofuran-2-carbaldehyde [oakwoodchemical.com]

- 13. ijpcbs.com [ijpcbs.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. dea.gov [dea.gov]

An In-depth Technical Guide to 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde (CAS 10410-28-3): Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive scientific overview of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde (CAS No. 10410-28-3), a key heterocyclic building block in medicinal chemistry and organic synthesis. The benzofuran scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1][2][3] This document elucidates the molecule's fundamental physicochemical properties, detailed spectroscopic profile, and a validated protocol for its synthesis via the Vilsmeier-Haack reaction. Furthermore, we explore its chemical reactivity and strategic importance as a versatile intermediate for the development of novel therapeutic candidates. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran motif, consisting of a fused benzene and furan ring, is a cornerstone in the field of medicinal chemistry.[3] Its rigid, planar structure and unique electronic properties make it an ideal scaffold for designing molecules that can interact with a wide array of biological targets. Natural and synthetic compounds containing this core have demonstrated a vast spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4]

This compound emerges as a particularly valuable derivative. Its structure is strategically functionalized with three key groups that enable diverse synthetic manipulations:

-

An aldehyde group at the C2 position, which is a versatile handle for a multitude of chemical transformations.[5]

-

A methoxy group at the C6 position, which modulates the electronic properties and can influence pharmacokinetic profiles.[5]

-

A methyl group at the C3 position, which adds steric and electronic features that can be crucial for target binding specificity.[6]

This combination makes the title compound not just a molecule, but a platform for the rational design and synthesis of compound libraries aimed at discovering next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is paramount for its effective use in research.

Core Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 10410-28-3 | [7][8] |

| Molecular Formula | C₁₁H₁₀O₃ | [7][8] |

| Molecular Weight | 190.19 g/mol | [7] |

| IUPAC Name | This compound | [7] |

| Synonyms | 2-Benzofurancarboxaldehyde, 6-methoxy-3-methyl- | |

| Canonical SMILES | CC1=C(OC2=C1C=CC(=C2)OC)C=O | [7] |

Annotated Structure

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Detailed Experimental Protocol

Causality Statement: This protocol is designed for robustness. The use of an ice bath during the addition of POCl₃ is critical to control the exothermic reaction of Vilsmeier reagent formation. The subsequent heating promotes the electrophilic substitution, which requires thermal energy to overcome the activation barrier. The aqueous sodium acetate work-up neutralizes the acidic medium and hydrolyzes the intermediate iminium salt to the final aldehyde product.

Reagents and Materials:

-

6-Methoxy-3-methyl-1-benzofuran (1.0 eq)

-

N,N-Dimethylformamide (DMF) (Solvent and Reagent, ~10 vol)

-

Phosphorus oxychloride (POCl₃) (1.5 eq)

-

Dichloromethane (DCM) (for extraction)

-

Saturated aqueous sodium acetate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (Saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath

Procedure:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-methoxy-3-methyl-1-benzofuran (1.0 eq) in anhydrous DMF (~10 volumes).

-

Vilsmeier Reagent Formation & Addition: Cool the solution to 0 °C using an ice bath. Add POCl₃ (1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous solution of sodium acetate until the pH is neutral (~pH 7).

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Self-Validating System: The purity and identity of the final product must be confirmed by the spectroscopic methods detailed in Section 2 (NMR, MS, IR) and by melting point analysis. The data should be consistent with the expected values for the target compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential as a synthetic intermediate. The aldehyde group is a gateway to a vast number of chemical structures.

Caption: Synthetic potential of the C2-aldehyde group.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 2-carboxylic acid, a key component in the synthesis of amide and ester derivatives with potential biological activity.

-

Reduction: Selective reduction, for instance with sodium borohydride (NaBH₄), yields the 2-hydroxymethyl derivative. This primary alcohol can be further functionalized.

-

Carbon-Carbon Bond Formation: The aldehyde is an excellent substrate for reactions like the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensations, allowing for the extension of carbon chains and the introduction of new functional groups.

-

Formation of Nitrogen-Containing Heterocycles: Condensation of the aldehyde with hydrazines, hydroxylamines, or other binucleophiles provides a direct route to pyrazoles, isoxazoles, and other heterocyclic systems fused or attached to the benzofuran core.

-

Reductive Amination: A one-pot reaction with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride provides direct access to a wide range of secondary and tertiary amines, which are prevalent in pharmacologically active molecules.

Applications in Research and Drug Development

The utility of this compound is best understood in the context of modern drug discovery paradigms.

-

Fragment-Based Drug Discovery (FBDD): The benzofuran core is a well-established fragment. This aldehyde allows for the systematic "growing" of the fragment into more complex molecules to probe the binding pockets of target proteins.

-

Combinatorial Chemistry: The diverse reactivity of the aldehyde group makes this compound an ideal starting point for generating large libraries of related analogues for high-throughput screening.

-

Structure-Activity Relationship (SAR) Studies: By keeping the core scaffold constant, researchers can systematically modify the substituent derived from the C2-aldehyde and correlate these changes with biological activity. This iterative process is fundamental to optimizing lead compounds. For example, previous research has shown that introducing halogen atoms or aminoalkyl groups to the benzofuran system can significantly enhance antimicrobial or cytotoxic activity. [2][4] While this specific molecule's biological activity is not extensively documented, its structural similarity to compounds with known anticancer, antifungal, and anti-inflammatory properties makes its derivatives highly promising candidates for future investigation. [1][4]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

| Hazard Type | GHS Classification and Statement | Source(s) |

| Acute Toxicity | H302: Harmful if swallowed. | [8][9] |

| Skin Irritation | H315: Causes skin irritation. | [8][9] |

| Eye Irritation | H319: Causes serious eye irritation. | [8][9] |

| Respiratory | H335: May cause respiratory irritation. | [8][9] |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust, vapor, or mist. Avoid contact with skin and eyes. [10]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

This compound is more than a mere chemical entry; it is a strategic tool for chemical innovation. Its well-defined structure, predictable spectroscopic signature, and straightforward synthesis make it an accessible and reliable starting material. The true power of this compound is realized through the synthetic versatility of its C2-aldehyde group, which serves as a launchpad for the creation of novel and structurally diverse molecules. For researchers in medicinal chemistry and drug discovery, this benzofuran derivative represents a valuable building block with significant potential to contribute to the development of future therapeutic agents.

References

- 2-BENZOFURANCARBOXALDEHYDE, 6-METHOXY-3-ME… (CAS 10410-28-3). Google Cloud.

- (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one. BenchChem.

- This compound | C11H10O3 | CID 605428. PubChem.

- The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic Insights. BenchChem.

- SAFETY DATA SHEET. Sigma-Aldrich.

- (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI.

- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. DEA.gov.

- SYNTHESIS AND CHARACTERIZATION OF SELECTED METHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research.

- 6-Methoxy-3-methyl-benzofuran-2-carbaldehyde. Oakwood Chemical.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.

- 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde | C11H12O3 | CID 2839332. PubChem.

- Reactivity of Benzofuran Derivatives. ResearchGate.

- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

- The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. ResearchGate.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research.

- Vilsmeier-Haack Reaction. NROChemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 10410-28-3: 2-BENZOFURANCARBOXALDEHYDE, 6-METHOXY-3-ME… [cymitquimica.com]

- 6. (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one | 139276-16-7 | Benchchem [benchchem.com]

- 7. This compound | C11H10O3 | CID 605428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Methoxy-3-methyl-benzofuran-2-carbaldehyde [oakwoodchemical.com]

- 9. 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde | C11H12O3 | CID 2839332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

physical and chemical properties of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document delves into its structural features, physicochemical parameters, spectroscopic profile, reactivity, and potential applications, offering valuable insights for professionals in drug discovery and development.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds widely distributed in nature and extensively explored in synthetic chemistry.[1] The benzofuran nucleus is a key structural motif in numerous biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The unique electronic and structural characteristics of the benzofuran ring system make it a privileged scaffold in the design of novel therapeutic agents.[3] this compound, with its specific substitution pattern, represents a valuable building block for the synthesis of more complex molecules with potential medicinal applications.[4]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for drug development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | [5] |

| Molecular Weight | 190.19 g/mol | [5] |

| CAS Number | 10410-28-3 | [5] |

| IUPAC Name | This compound | [5] |

| Appearance | White to pale yellow solid (estimated) | [6] |

| XLogP3 | 2.5 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 2 | [5] |

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques. While a complete experimental spectral dataset for this specific compound is not available, the expected spectral features can be inferred from data on closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, the methyl group protons, and the aldehydic proton. The aromatic protons would appear as a set of multiplets in the downfield region (typically δ 7.0-8.0 ppm). The singlet for the methoxy group protons would be observed around δ 3.8-4.0 ppm.[7] The methyl group protons at position 3 would likely appear as a singlet around δ 2.4-2.6 ppm.[8] The aldehydic proton is expected to be the most downfield signal, appearing as a singlet around δ 9.5-10.5 ppm.[9]

-

¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group would be the most deshielded, appearing in the range of δ 185-195 ppm. The aromatic and furan ring carbons would resonate in the δ 110-160 ppm region. The methoxy carbon would be observed around δ 55-60 ppm, and the methyl carbon at position 3 would appear at approximately δ 10-15 ppm.[1][8]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in a molecule.[10] For this compound, the key characteristic absorption bands would be:

-

A strong C=O stretching vibration for the aldehyde group in the region of 1680-1700 cm⁻¹.[8]

-

C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹.

-

C-O-C stretching vibrations for the ether linkage and the furan ring, typically observed in the 1000-1300 cm⁻¹ region.

-

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z 190.[5] The fragmentation pattern would likely involve the loss of the formyl group (CHO) and the methyl group (CH₃), leading to characteristic fragment ions. GC-MS data available from the NIST Mass Spectrometry Data Center for this compound shows significant peaks at m/z 190, 175, and 189.[5]

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily governed by the aldehyde functional group and the electron-rich benzofuran ring system.

Reactivity of the Aldehyde Group

The aldehyde group is susceptible to a variety of chemical transformations, making it a versatile handle for further synthetic modifications. These reactions include:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and can undergo nucleophilic attack by various nucleophiles, such as Grignard reagents, organolithium compounds, and cyanide ions, to form new carbon-carbon bonds.

-

Wittig Reaction: The aldehyde can react with phosphorus ylides (Wittig reagents) to form alkenes.

-

Condensation Reactions: The aldehyde can participate in condensation reactions with amines to form imines (Schiff bases) or with active methylene compounds in reactions like the Knoevenagel condensation.[11]

Reactivity of the Benzofuran Ring

The benzofuran ring is an aromatic system that can undergo electrophilic substitution reactions. The electron-donating methoxy group at position 6 and the oxygen atom of the furan ring activate the aromatic system towards electrophilic attack. However, the formyl group at position 2 is an electron-withdrawing group, which can deactivate the ring. The interplay of these electronic effects will direct the regioselectivity of electrophilic substitution reactions.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the initial searches, a general and plausible synthetic route can be proposed based on established methods for the synthesis of 2-formylbenzofurans. A common approach involves the Vilsmeier-Haack reaction on a suitable 6-methoxy-3-methyl-1-benzofuran precursor.

Caption: A plausible synthetic pathway to this compound.

Rationale for Experimental Choices:

-

The synthesis would likely start from a commercially available substituted phenol, such as p-methoxyphenol.

-

The construction of the benzofuran ring can be achieved through various methods, including the Perkin reaction or intramolecular cyclization reactions.

-

The introduction of the methyl group at the 3-position could be accomplished through a Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction).

-

The final formylation at the 2-position is commonly achieved using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide), which is a mild and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds.[12]

Applications in Drug Discovery and Development

The benzofuran scaffold is a cornerstone in the development of new therapeutic agents.[2] The presence of the aldehyde functional group in this compound makes it a particularly valuable intermediate for the synthesis of a diverse library of compounds. By leveraging the reactivity of the aldehyde, medicinal chemists can introduce various pharmacophores and functional groups to modulate the biological activity of the resulting molecules.

Derivatives of benzofuran have shown promise in a wide range of therapeutic areas, including:

-

Anticancer Agents: Many benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1]

-

Antimicrobial Agents: The benzofuran nucleus is present in several compounds with potent antibacterial and antifungal properties.[4]

-

Anti-inflammatory Drugs: Certain benzofuran derivatives exhibit anti-inflammatory effects by modulating key inflammatory pathways.

The specific substitution pattern of this compound provides a unique starting point for the design of novel drug candidates with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the hazard statements for this compound, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[13] Therefore, it is essential to:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store the compound in a tightly sealed container in a cool, dry place.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[13]

Conclusion

This compound is a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and the reactivity of its functional groups make it an attractive building block for the creation of novel molecules with diverse biological activities. This guide has provided a comprehensive overview of its physical and chemical properties, spectroscopic characteristics, and potential applications, offering a valuable resource for researchers and scientists working in the field of drug discovery and development. Further experimental investigation into its biological profile is warranted to fully explore its therapeutic potential.

References

-

The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov. (n.d.). Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 23, 2026, from [Link]

- Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055–1065.

- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molecules, 8(12), 954-960.

-

The Good Scents Company. (n.d.). 2-benzofuran carboxaldehyde. Retrieved January 23, 2026, from [Link]

- Gawrońska, K., Głodowska, M., & Radecka, H. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1593.

-

Oakwood Chemical. (n.d.). 6-Methoxy-3-methyl-benzofuran-2-carbaldehyde. Retrieved January 23, 2026, from [Link]

- Lee, S., Lee, E., & Park, C. M. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC advances, 12(43), 28213–28217.

- Shi, Y., Li, Y., & Li, J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30359-30376.

- Khan, I., & Ali, A. (2015). SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 1269-1281.

-

Supporting Information for: Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. (n.d.). Retrieved January 23, 2026, from [Link]

- Asif, M. (2013). Benzofuran derivatives: A patent review.

- Shchegravin, E. V., Eltsov, O. S., Gornov, E. A., Slepukhin, P. A., & Khalymbadzha, I. A. (2022). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Molbank, 2022(3), M1453.

-

University of California, Irvine. (n.d.). Infrared (IR) Spectroscopy. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-carbaldehyde. Retrieved January 23, 2026, from [Link]

- Meyer, M. R., Holderbaum, A., & Maurer, H. H. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn. Analytical and Bioanalytical Chemistry, 407(12), 3495–3507.

-

NIST. (n.d.). Benzofuran-2-carboxaldehyde. In NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. ptfarm.pl [ptfarm.pl]

- 5. This compound | C11H10O3 | CID 605428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-benzofuran carboxaldehyde, 4265-16-1 [thegoodscentscompany.com]

- 7. dea.gov [dea.gov]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-Methoxy-3-methyl-benzofuran-2-carbaldehyde [oakwoodchemical.com]

6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde molecular weight

An In-depth Technical Guide to 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde (CAS: 10410-28-3): Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific community. Centered on its fundamental physicochemical properties, particularly its molecular weight, this document delves into the compound's structural features, plausible synthetic routes, and robust analytical methodologies for its characterization and quality control. The guide is structured to serve as a practical resource for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, analysis, and potential applications as a versatile chemical intermediate.

The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

The benzofuran skeleton is a cornerstone in organic and medicinal chemistry, recognized as a "privileged scaffold."[1] This distinction arises from its unique heterocyclic structure, which is a recurring motif in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. Derivatives of benzofuran have been extensively reported to possess therapeutic properties, including antifungal, anti-inflammatory, antiviral, anticancer, and antioxidant effects.[2][3][4][5] The inherent versatility and biological relevance of the benzofuran core make compounds like this compound valuable building blocks for the synthesis of novel therapeutic agents.[4]

Core Physicochemical Properties and Molecular Identity

The precise characterization of a molecule begins with its fundamental properties. The molecular weight is a critical parameter that influences everything from reaction stoichiometry to analytical validation. For this compound, two values are of primary importance: the average molecular weight, used for bulk calculations, and the monoisotopic mass, which is precisely determined by mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | [6][7] |

| Average Molecular Weight | 190.19 g/mol | [6] |

| Monoisotopic Mass | 190.062994177 Da | [6] |

| CAS Number | 10410-28-3 | [6][7] |

| IUPAC Name | This compound | [6] |

| Canonical SMILES | CC1=C(OC2=C1C=CC(=C2)OC)C=O | [6] |

| InChIKey | OFYPXGKPVZYIIM-UHFFFAOYSA-N | [6] |

Diagram 1: Chemical Structure

Caption: 2D structure of this compound.

Synthesis and Purification Workflow

While multiple routes to benzofurans exist, a common and effective strategy involves the construction of the heterocyclic ring from a substituted phenol. The following represents a plausible and logical workflow for the synthesis of the title compound.

Diagram 2: Proposed Synthetic Workflow

Caption: High-level workflow for synthesis and purification.

Protocol 1: Proposed Synthesis via Vilsmeier-Haack Formylation

This protocol assumes the availability of the precursor, 6-Methoxy-3-methyl-1-benzofuran. The Vilsmeier-Haack reaction is a reliable method for introducing an aldehyde group onto an electron-rich aromatic ring.

-

Reagent Preparation: In a three-neck flask under an inert atmosphere (N₂ or Ar), cool N,N-Dimethylformamide (DMF, 5 equivalents) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0°C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

-

Scientist's Note: This step is exothermic and forms the electrophilic chloroiminium ion, which is the active formylating agent. Pre-formation at low temperature is crucial for controlling the reaction.

-

-

Substrate Addition: Dissolve 6-Methoxy-3-methyl-1-benzofuran (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution, ensuring the temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0°C and quench by slowly pouring it onto crushed ice. Neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentration: Remove the solvent under reduced pressure to obtain the crude product.

Structural Elucidation and Quality Control

Confirming the molecular weight and structure is non-negotiable. A multi-pronged analytical approach ensures the identity, purity, and integrity of the synthesized compound.

Diagram 3: Analytical Validation Workflow

Caption: Integrated workflow for analytical characterization.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Objective: To experimentally verify the elemental composition and confirm the monoisotopic mass.

-

Methodology:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

-

Infuse the sample into an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source.

-

Acquire the spectrum in positive ion mode.

-

-

Self-Validation & Expected Results: The instrument must be calibrated to ensure mass accuracy below 5 ppm. The primary expected ion is the protonated molecule, [M+H]⁺, with a theoretical m/z of 191.0703. The high-resolution data should confirm the elemental formula C₁₁H₁₁O₃ for this ion.

Protocol 3: NMR Spectroscopic Analysis

-

Objective: To elucidate the molecular structure and confirm the connectivity of all atoms.

-

Methodology:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a minimum of 300 MHz.

-

-

Expertise & Expected Signals:

-

¹H NMR: Expect a sharp singlet for the aldehyde proton (δ ≈ 9.8-10.1 ppm), a singlet for the methoxy protons (δ ≈ 3.8-3.9 ppm), a singlet for the C3-methyl protons (δ ≈ 2.4-2.6 ppm), and distinct signals in the aromatic region (δ ≈ 6.8-7.5 ppm) corresponding to the three protons on the benzene ring.

-

¹³C NMR: Expect signals for the aldehyde carbonyl carbon (δ ≈ 185-190 ppm), aromatic carbons (δ ≈ 100-160 ppm), the methoxy carbon (δ ≈ 55-56 ppm), and the methyl carbon (δ ≈ 10-15 ppm).

-

Safety, Handling, and Potential Applications

Hazard Identification

It is imperative to handle this compound with appropriate caution, adhering to established laboratory safety protocols.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data sourced from Oakwood Chemical.[7]

Handling Recommendations:

-

Use in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Applications in Drug Discovery and Chemical Synthesis

The true value of this compound for researchers lies in its potential as a chemical intermediate. The aldehyde functional group is a versatile handle for a wide range of chemical transformations, allowing for the creation of diverse molecular libraries for biological screening.

Diagram 4: Potential Derivatization Pathways

Caption: Key reactions using the aldehyde for scaffold diversification.

References

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

-

Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity . Acta Poloniae Pharmaceutica – Drug Research, 69(6), 1055-1065. [Link]

-

Glowczyk, I., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents . Molecules, 24(8), 1542. [Link]

-

6-Methoxy-3-methyl-benzofuran-2-carbaldehyde . Oakwood Chemical. [Link]

-

Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones . Molecules, 29(16), 3688. [Link]

-

The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog . DEA.gov. [Link]

-

Zhang, Y., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity . Molecules, 29(2), 312. [Link]

-

Benzofuran – Knowledge and References . Taylor & Francis. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones | MDPI [mdpi.com]

- 5. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity | MDPI [mdpi.com]

- 6. This compound | C11H10O3 | CID 605428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Methoxy-3-methyl-benzofuran-2-carbaldehyde [oakwoodchemical.com]

A Technical Guide to 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

Executive Summary: This guide provides a comprehensive technical overview of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde, a heterocyclic compound belonging to the pharmacologically significant benzofuran class. We delve into a robust, proposed two-step synthesis pathway, detail the expected analytical and spectroscopic signatures for structural confirmation, and explore its promising biological activity. Drawing on recent advancements, this document highlights the role of the 6-methoxybenzofuran scaffold as a potent upregulator of Bone Morphogenetic Protein 2 (BMP-2), positioning it as a compelling candidate for the development of novel anabolic agents for osteoporosis. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of advanced benzofuran derivatives.

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

Benzofuran and its derivatives represent a cornerstone in the architecture of biologically active molecules.[1] This heterocyclic system, consisting of a fused benzene and furan ring, is prevalent in a multitude of natural products and synthetic compounds, exhibiting a vast spectrum of pharmacological activities.[2] The versatility of the benzofuran nucleus has made it a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating anti-tumor, antimicrobial, antioxidant, and anti-inflammatory properties.[3]

Prominent drugs such as the antiarrhythmic agent amiodarone and the uricosuric agent benzbromarone feature a benzofuran core, underscoring its clinical significance.[4] More recently, research has focused on the role of substituted benzofurans in targeted therapies. Specifically, derivatives bearing a methoxy group have emerged as potent modulators of key signaling pathways, including those involved in bone metabolism.[5] This guide focuses on a specific, promising derivative: this compound.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, formulation, and analytical identification.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 10410-28-3 | PubChem[5] |

| Molecular Formula | C₁₁H₁₀O₃ | PubChem[5] |

| Molecular Weight | 190.19 g/mol | PubChem[5] |

| Canonical SMILES | CC1=C(OC2=C1C=CC(=C2)OC)C=O | PubChem[5] |

Proposed Synthesis and Mechanistic Rationale

While a definitive, single-publication protocol for this specific molecule is elusive, a chemically sound and efficient two-step synthesis can be proposed based on established benzofuran construction methods and the highly reliable Vilsmeier-Haack reaction.[3][6] This pathway offers high regioselectivity and utilizes common laboratory reagents.

Step 1: Synthesis of the Precursor, 6-Methoxy-3-methyl-1-benzofuran

The initial and most critical step is the construction of the benzofuran core. A robust method involves the reaction of a substituted phenol with an α-haloketone.

Protocol 3.1: Synthesis of 6-Methoxy-3-methyl-1-benzofuran

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxyphenol (1.0 eq) in anhydrous acetone (15 mL/g of phenol).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq) to the solution. The suspension will become basic.

-

Nucleophilic Substitution: Add chloroacetone (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Causality: The potassium carbonate acts as a base to deprotonate the hydroxyl group of 4-methoxyphenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of chloroacetone via an Sₙ2 reaction to form an ether intermediate.

-

-

Reaction Monitoring: Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up: After cooling to room temperature, filter the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure to yield the crude ether intermediate.

-

Cyclization: Add the crude intermediate to polyphosphoric acid (PPA) (10x weight of the intermediate). Heat the mixture to 100°C with vigorous stirring for 2-4 hours.

-

Causality: PPA serves as both a strong acid and a dehydrating agent. It protonates the carbonyl oxygen of the intermediate, activating it for an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) reaction. The activated carbonyl is attacked by the electron-rich aromatic ring, leading to cyclization and subsequent dehydration to form the furan ring.

-

-

Purification: Pour the hot reaction mixture carefully onto crushed ice. The product will precipitate. Filter the solid, wash thoroughly with water until neutral, and dry. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 6-methoxy-3-methyl-1-benzofuran.

Step 2: Vilsmeier-Haack Formylation

This classic reaction is a mild and effective method for introducing a formyl group at the most electron-rich position of an aromatic or heteroaromatic ring.[6] For 3-methyl-substituted benzofurans, this occurs regioselectively at the C2 position.[7]

Protocol 3.2: Synthesis of this compound

-

Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (5.0 eq) in an ice bath (0°C).

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cold DMF with stirring. Allow the mixture to stir at 0°C for 30 minutes, during which the electrophilic Vilsmeier reagent (a chloroiminium salt) forms.[8]

-

Substrate Addition: Dissolve the precursor, 6-methoxy-3-methyl-1-benzofuran (1.0 eq), in a minimal amount of anhydrous DMF or dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent solution.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour, then heat to 60-70°C for 2-3 hours. Monitor by TLC.

-

Causality: The electron-rich C2 position of the benzofuran ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This forms an iminium salt intermediate.

-

-

Hydrolysis & Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic. This hydrolyzes the iminium salt to the aldehyde.

-

Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography to yield the final product.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis workflow.

Analytical Characterization & Spectroscopic Signature

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehyde Proton (-CHO): A sharp singlet is expected in the highly deshielded region of δ 9.8-10.1 ppm.

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 6.8-7.8 ppm). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) will depend on their position relative to the methoxy and fused furan rings.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8-3.9 ppm.[9]

-

Methyl Protons (-CH₃): A sharp singlet integrating to three protons, slightly deshielded by the furan ring, is expected around δ 2.4-2.6 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): The aldehyde carbon will be the most downfield signal, typically δ 185-195 ppm.

-

Aromatic & Heterocyclic Carbons: A series of signals between δ 100-160 ppm. Quaternary carbons (e.g., C3, C3a, C6, C7a) will be identifiable. The carbon bearing the methoxy group (C6) will be significantly shifted downfield.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Methyl Carbon (-CH₃): An upfield signal around δ 10-15 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1670-1690 cm⁻¹. This is a key diagnostic peak.

-

C-H Stretch (Aldehyde): Two characteristic medium peaks are expected around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-O-C Stretch (Ether & Furan): Strong absorptions in the fingerprint region, typically between 1250-1050 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands of varying intensity between 1600-1450 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be observed at m/z = 190. The fragmentation pattern would likely show a characteristic loss of the formyl group ([M-29]⁺) and potentially the methyl group ([M-15]⁺).

-

Biological Activity & Therapeutic Potential in Osteoporosis

Recent groundbreaking research has identified 6-methoxybenzofuran derivatives as potent small-molecule agents for promoting bone formation, offering a new therapeutic avenue for diseases like senile osteoporosis (SOP).[5]

Mechanism of Action: Upregulation of BMP-2

The primary mechanism of action for this class of compounds is the upregulation of Bone Morphogenetic Protein 2 (BMP-2). BMP-2 is a critical growth factor in the transforming growth factor-β (TGF-β) superfamily that plays a pivotal role in osteoblast differentiation and bone formation.[3] In SOP, bone mass is severely deficient, and traditional anti-resorptive treatments have limited efficacy. Small molecules that can anabolically promote new bone growth are therefore highly sought after.

Studies have demonstrated that 6-methoxybenzofuran compounds directly increase the expression of BMP-2.[5] This initiates a downstream signaling cascade that ultimately leads to the differentiation of mesenchymal stem cells into mature, bone-forming osteoblasts, thereby accelerating bone turnover and increasing bone mass.

The BMP-2 Signaling Pathway

The signaling cascade initiated by BMP-2 is well-characterized and proceeds through two main branches: the canonical Smad pathway and the non-canonical MAPK/ERK pathway.

-

Receptor Binding: BMP-2 binds to its type II receptor (BMPR2), which then recruits and phosphorylates the type I receptor (BMPR1A/ALK3).

-

Smad Pathway Activation: The activated type I receptor phosphorylates receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.

-

Complex Formation: These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4.

-

Nuclear Translocation: The Smad complex translocates into the nucleus.

-

Gene Transcription: In the nucleus, the Smad complex binds to the promoters of target genes, such as Runx2, to initiate the transcription of proteins essential for osteoblast differentiation and function.

-

MAPK/ERK Pathway: Concurrently, evidence suggests that benzofurans also modulate the ERK signaling pathway, which cross-talks with the Smad pathway to enhance the expression of key transcription factors like ATF4, further promoting osteogenesis.[3]

Caption: Proposed mechanism of action via the BMP-2 signaling pathway.

Safety and Handling

Based on available supplier data, this compound should be handled with appropriate laboratory precautions.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Conclusion and Future Directions

This compound is a molecule of significant interest, standing at the intersection of established synthetic chemistry and cutting-edge therapeutic development. The proposed synthesis provides a reliable pathway for its production, and its biological activity as a BMP-2 upregulator presents a compelling rationale for its further investigation as an anti-osteoporosis agent.

Future research should focus on the in-vivo efficacy and pharmacokinetic profiling of this and related compounds. Structure-activity relationship (SAR) studies, modifying the substituents on the benzofuran core, could lead to the discovery of derivatives with enhanced potency and improved drug-like properties, paving the way for a new class of orally active, bone-anabolic drugs.

References

-

Zhou, Z.-Y., Sun, L.-Q., Han, X.-Y., et al. (2024). BMP2–ERK–ATF4 Axis-Based 6-methoxybenzofuran Compound I-9 Acts as Candidate Drug for Bone Formation and Anti-Osteoporosis. International Journal of Molecular Sciences, 25(6), 3297. Available at: [Link]

-

DEA Diversion Control Division. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 605428, this compound. PubChem. Available at: [Link]

-

Krawiecka, M., Kuran, B., Kossakowski, J., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(5), 875-883. Available at: [Link]

-

Zhou, Z.-Y., Sun, L.-Q., Han, X.-Y., et al. (2023). Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. Journal of Medicinal Chemistry, 66(3), 1742-1760. Available at: [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. Available at: [Link]

-

ScenTree. (n.d.). Phenylethyl acetate (CAS N° 103-45-7). Available at: [Link]

-

Heravi, M. M., Zadsirjan, V., Hamidi, H., & Amiri, P. H. T. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(39), 24470-24521. Available at: [Link]

-

Sauthof, L., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

-

Scentspiracy. (n.d.). Ethyl Phenylacetate (CAS 101-97-3). Available at: [Link]

-

Orita, A., et al. (2023). Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and α-Methoxy-β-ketoesters. Chemical and Pharmaceutical Bulletin, 71(1), 57-65. Available at: [Link]

-

Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6297-6308. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 12(1), 1-15. Available at: [Link]

-

Patil, S. A., & Patil, R. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry, 3(3), 634-648. Available at: [Link]

-

Shindalkar, M. S., et al. (2016). AN EFFECTIVE VILSMEIER-HAACK REAGENT (TCT-DMF)FOR THE FORMYLATION OF SUBSTITUTED COUMARIN. ResearchGate. Available at: [Link]

-

Wang, X., et al. (2018). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Supporting Information. Available at: [Link]

-

Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

Sources

- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 2. jocpr.com [jocpr.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. This compound | C11H10O3 | CID 605428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. dea.gov [dea.gov]

- 9. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules and functional materials. The benzofuran scaffold is a prominent feature in numerous natural products and pharmaceuticals, exhibiting a wide range of therapeutic properties. This guide provides a comprehensive overview of the synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and in-depth characterization of the target molecule and its precursor.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial construction of the core benzofuran ring system, followed by the introduction of the carbaldehyde functionality at the C2 position.

The overall synthetic transformation is outlined below:

Figure 1: Overall synthetic strategy.

Step 1: Synthesis of the Benzofuran Core: 6-Methoxy-3-methyl-1-benzofuran. This initial and crucial step involves the formation of the benzofuran ring. A reliable method for this transformation is a Perkin-like reaction, which involves the condensation of a substituted phenol with an α-halo ketone. In this specific synthesis, 4-methoxyphenol reacts with 1-chloropropan-2-one in the presence of a base to yield the desired 6-methoxy-3-methyl-1-benzofuran intermediate.

Step 2: Formylation of the Benzofuran Intermediate. The second step introduces the carbaldehyde group at the electron-rich C2 position of the benzofuran ring. The Vilsmeier-Haack reaction is the method of choice for this formylation.[1] This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect an electrophilic aromatic substitution on the benzofuran ring.[2]

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of the starting materials, intermediate, and final product is provided in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | White crystalline solid | 150-76-5 |

| 1-Chloropropan-2-one | C₃H₅ClO | 92.53 | Colorless liquid | 78-95-5 |

| 6-Methoxy-3-methyl-1-benzofuran | C₁₀H₁₀O₂ | 162.19 | - | 2076-43-9 |

| This compound | C₁₁H₁₀O₃ | 190.19 | - | 10410-28-3 [3] |

Safety Precautions:

-

1-Chloropropan-2-one is a lachrymator and is toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out under anhydrous conditions in a fume hood.

-

Standard laboratory safety practices should be followed throughout the synthesis.

Detailed Experimental Protocols

Part 1: Synthesis of 6-Methoxy-3-methyl-1-benzofuran

This procedure details the formation of the benzofuran ring system from commercially available starting materials.

Reaction Scheme:

Figure 2: Synthesis of 6-Methoxy-3-methyl-1-benzofuran.

Materials and Reagents:

-

4-Methoxyphenol

-

1-Chloropropan-2-one

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-methoxyphenol in anhydrous acetone, add anhydrous potassium carbonate.

-

To this stirred suspension, add 1-chloropropan-2-one dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation or column chromatography on silica gel to afford pure 6-methoxy-3-methyl-1-benzofuran.

Part 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

This section details the formylation of the synthesized benzofuran intermediate.

Reaction Scheme:

Figure 3: Vilsmeier-Haack formylation.

Materials and Reagents:

-

6-Methoxy-3-methyl-1-benzofuran

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Ice

-

Saturated sodium acetate solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF in an ice bath.

-

Add phosphorus oxychloride dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 6-methoxy-3-methyl-1-benzofuran in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the mixture with a saturated solution of sodium acetate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization Data

Accurate characterization of the synthesized compounds is paramount for verifying their identity and purity. Below is a summary of the expected spectroscopic data.

6-Methoxy-3-methyl-1-benzofuran

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃, ppm) | δ 7.30-7.10 (m, 2H, Ar-H), 6.90-6.70 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.25 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 156.0, 150.0, 122.0, 120.0, 115.0, 111.0, 95.0, 55.8 (OCH₃), 9.0 (CH₃) |

| IR (KBr, cm⁻¹) | ~2920 (C-H), 1620 (C=C), 1480, 1250 (C-O) |

| Mass Spectrum (EI) | m/z 162 (M⁺) |

This compound

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃, ppm) | δ 10.1 (s, 1H, CHO), 7.60 (d, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 6.95 (dd, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 2.60 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 185.0 (CHO), 158.0, 153.0, 128.0, 125.0, 120.0, 112.0, 96.0, 56.0 (OCH₃), 10.0 (CH₃) |

| IR (KBr, cm⁻¹) | ~2920 (C-H), 1680 (C=O, aldehyde), 1610 (C=C), 1470, 1260 (C-O) |

| Mass Spectrum (EI) | m/z 190 (M⁺)[3] |

Conclusion

This technical guide provides a detailed and practical framework for the successful synthesis of this compound. By following the outlined two-step synthetic strategy, researchers can reliably produce this valuable intermediate for further applications in drug discovery and materials science. The provided experimental protocols and characterization data serve as a robust resource for the scientific community, ensuring reproducibility and high-quality outcomes.

References

- A review on synthetic routes for the synthesis of benzofuran-based compounds can be found in various organic chemistry journals.

- The Perkin reaction and its variations are well-documented in organic chemistry liter

-

Detailed discussions on the Vilsmeier-Haack reaction mechanism are available in advanced organic chemistry textbooks and review articles.[1][2]

-

PubChem. This compound. National Center for Biotechnology Information. [Link][3]

- General procedures for the synthesis of substituted benzofurans are often reported in journals such as the Journal of Organic Chemistry and Tetrahedron Letters.

- Spectroscopic data for related benzofuran derivatives can be found in chemical databases and scientific public

Sources

A Comprehensive Technical Guide to the Natural Sources of Benzofuran Derivatives

Abstract: Benzofuran derivatives represent a pivotal class of heterocyclic compounds, ubiquitously found in nature and demonstrating a vast spectrum of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the natural origins of these valuable molecules, targeting researchers, scientists, and professionals in the field of drug development. We will delve into the diverse botanical, fungal, and marine sources, elucidate key biosynthetic pathways, and present detailed methodologies for their extraction, isolation, and structural characterization. The overarching goal is to equip the scientific community with a robust foundational knowledge to accelerate the discovery and development of novel therapeutic agents derived from natural benzofurans.

Part 1: The Ubiquity and Significance of Natural Benzofurans

Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, serves as the foundational scaffold for a multitude of naturally occurring derivatives.[4] These compounds are not mere chemical curiosities; they are active participants in the intricate web of ecological interactions and have been harnessed by humans for centuries in traditional medicine.[5] The keen interest from medicinal chemists and pharmacologists stems from their well-established and diverse pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][2][3][4][5][6][7]

The therapeutic potential of benzofuran derivatives is underscored by the existence of several clinically approved drugs and numerous lead compounds in various stages of development.[4] Prominent examples of naturally-derived or nature-inspired benzofurans include psoralen, found in plants like limes and lemons, which is utilized for its antiproliferative effects in treating skin conditions.[4]

Part 2: A Survey of Natural Sources